molecular formula C17H19N3O2S B2904065 N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-03-0

N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2904065
CAS No.: 852133-03-0
M. Wt: 329.42
InChI Key: IDROEZJPTHUTGC-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. This structure combines imidazole and thiazole rings, substituted with a phenyl group at position 6, a methyl group at position 3, and a carboxamide side chain modified with a 3-methoxypropyl moiety.

Properties

IUPAC Name

N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-12-15(16(21)18-9-6-10-22-2)23-17-19-14(11-20(12)17)13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDROEZJPTHUTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the condensation of appropriate thiazole and imidazole derivatives under specific reaction conditions. The process may include steps such as:

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in the carboxamide side chain and substituents on the heterocyclic core. Key examples include:

Compound Name Key Substituents Molecular Weight Notable Features Source
N-(3-methoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide 3-methyl, 6-phenyl, 3-methoxypropyl carboxamide Not reported Methoxypropyl side chain enhances solubility
N,N-bis(2-methoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide Bis(2-methoxyethyl) carboxamide 373.47 g/mol Increased polarity due to dual methoxy groups
N-(Cyclohexylmethyl)-6-(3-((cyclohexylmethyl)amino)propoxy)benzo[d]thiazole-2-carboxamide (3f) Cyclohexylmethyl carboxamide, propoxy linker Not reported Bulky substituents may hinder membrane permeability
N-Phenethyl-6-(3-(phenethylamino)propoxy)benzo[d]thiazole-2-carboxamide (4d) Phenethyl carboxamide, propoxy linker Not reported Aromatic side chains for π-π interactions

Key Observations :

  • Polarity and Solubility : The 3-methoxypropyl group in the target compound likely improves aqueous solubility compared to bulkier analogs like 3f or 4d, which feature cyclohexyl or phenethyl groups .
  • Synthetic Accessibility : Unlike benzothiazole derivatives (e.g., 3f, 4d), imidazothiazoles such as the target compound are synthesized via regioselective reactions of 2-mercaptoimidazoles with dichloroacetaldimines, enabling catalyst-free, one-step procedures .

Pharmacological and Toxicological Considerations

  • Antitumor Potential: Imidazothiazole derivatives often exhibit antitumor activity by inhibiting kinase signaling pathways. For example, 1,3,4-thiadiazole analogs (e.g., SA59-0898) demonstrate nanomolar inhibitory activity against cancer cell lines . Structural similarities suggest the target compound may share this profile, though experimental validation is needed.
  • Toxicity Risks: Heterocyclic amines with imidazo[4,5-b]pyridine cores (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are carcinogenic in rodents via DNA adduct formation . While the target compound’s imidazothiazole core differs, its structural resemblance to known mutagens warrants caution in toxicity profiling.

Comparison with Thiadiazole and Benzothiazole Derivatives

  • Thiadiazoles: Compounds like 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (I) are synthesized via POCl3-mediated cyclization and show antimicrobial activity .
  • Benzothiazoles : Derivatives such as 3e–3g and 4a–4d exhibit multitargeted bioactivity (e.g., cholinesterase inhibition) but suffer from low synthetic yields (10.2–57.5%) compared to imidazothiazole methods .

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